Core Scaffold Utility Comparison
The compound serves as a critical starting material or intermediate for synthesizing 6-oxo-1,6-dihydropyridazine derivatives with diverse biological activities, as exemplified in patent literature. Unlike more heavily substituted or alkylated analogs (e.g., 2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid), the unsubstituted nature of the nitrogen in 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid provides a more versatile handle for subsequent regioselective functionalization . This inherent flexibility is a key differentiator for labs requiring a simple, adaptable scaffold.
| Evidence Dimension | Synthetic versatility / Core scaffold utility |
|---|---|
| Target Compound Data | Unsubstituted 1,6-dihydropyridazinone core with acetic acid side chain |
| Comparator Or Baseline | 2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid |
| Quantified Difference | Qualitative: Unsubstituted N-1 position allows for broader alkylation/acylation strategies vs. pre-alkylated methyl analog |
| Conditions | Structural analysis based on molecular formula comparison |
Why This Matters
Procuring the unsubstituted pyridazinone-acetic acid ensures maximum flexibility for downstream synthetic diversification, a key consideration when exploring novel chemical space.
